Methyl 3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate
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Overview
Description
“Methyl 3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate” is a chemical compound with the molecular formula C14H18BFO4 . It is a boric acid ester intermediate with benzene rings . This compound is often used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
The title compounds are obtained by a three-step substitution reaction . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .
Molecular Structure Analysis
The molecular structures of the compounds are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .
Chemical Reactions Analysis
The title compounds are boric acid ester intermediates with benzene rings . They are obtained by a three-step substitution reaction . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .
Physical And Chemical Properties Analysis
The molecular weight of “Methyl 3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate” is 280.10 g/mol . The compound has a topological polar surface area of 44.8 Ų . The compound has a complexity of 369 .
Scientific Research Applications
Organic Synthesis
This compound can serve as an intermediate in organic synthesis, particularly in the formation of boric acid ester intermediates with benzene rings. It’s obtained through substitution reactions and can be used to synthesize other complex molecules .
Crystallography
The crystal structure of this compound has been studied, which suggests its potential use in crystallography to understand molecular conformations and interactions .
Density Functional Theory (DFT) Studies
DFT studies have been conducted on this compound to understand its electronic properties, such as HOMO and LUMO energies, which are crucial for predicting reactivity and stability .
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is a boric acid ester intermediate Boric acid compounds are often used as enzyme inhibitors or specific ligand drugs .
Mode of Action
It is known that boric acid compounds can lead to apoptosis of certain cancer cells by producing highly reactive oxygen species .
Biochemical Pathways
The compound is involved in the organic synthesis of drugs and is often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .
Pharmacokinetics
It is known that the compound is a white to off-white solid and should be stored in a refrigerator .
Result of Action
It is known that boric acid compounds can lead to apoptosis and necrosis of certain cancer cells in the process of inducing oxidative stress .
Action Environment
It is known that the compound is stable at room temperature and should be stored in a refrigerator .
properties
IUPAC Name |
methyl 3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)11-9(12(17)18-5)7-6-8-10(11)16/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZICXJNAGSJSPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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